N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide
Description
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(19)17-14-6-8-18(9-7-14)10-13-11-20-16-5-3-2-4-15(13)16/h2-5,11,14H,6-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDRILLNNPXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC2=COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine nitrogen to form the acetamide group.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various biological receptors, leading to its diverse biological activities . The piperidine ring may enhance the compound’s binding affinity to these receptors, thereby increasing its potency.
Comparison with Similar Compounds
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide can be compared with other benzofuran derivatives and piperidine-containing compounds:
Benzofuran Derivatives: Compounds like N-(benzofuran-3-yl)acetamide and benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone exhibit similar biological activities.
Piperidine Derivatives: Compounds such as N-(piperidin-3-ylmethyl)acetamide and N-(6-chloro-1,3-benzothiazol-2-yl)acetamide are structurally similar and may have comparable biological properties.
The uniqueness of this compound lies in its combined benzofuran and piperidine structures, which may confer enhanced biological activities and therapeutic potential.
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